molecular formula C6H6ClN3O2 B13137550 6-Chloro-5-methyl-2-nitropyridin-3-amine

6-Chloro-5-methyl-2-nitropyridin-3-amine

Cat. No.: B13137550
M. Wt: 187.58 g/mol
InChI Key: JSQNLESQSWFXAU-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of chloro, methyl, and nitro substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-2-nitropyridin-3-amine typically involves a multi-step process. One common method includes the nitration of 6-chloro-5-methylpyridin-3-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-5-methyl-2-nitropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-nitropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methyl-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

6-chloro-5-methyl-2-nitropyridin-3-amine

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(8)6(10(11)12)9-5(3)7/h2H,8H2,1H3

InChI Key

JSQNLESQSWFXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

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